2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide
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Overview
Description
This compound is a derivative of diazaspirodecane, a type of spiro compound which contains two nitrogen atoms in the ring . Spiro compounds are typically used in medicinal chemistry due to their three-dimensional structure, which can interact with biological targets in unique ways .
Molecular Structure Analysis
The molecular structure likely contains a spiro ring system, which is a type of chemical compound where two rings share a single atom. The rings in this case appear to be a diazaspirodecane ring and an acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Activity
Synthetic methodologies for compounds within the 1-oxa-3,8-diazaspiro[4.5]decane framework highlight their versatility and potential in medicinal chemistry. For instance, the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones demonstrated antihypertensive activities in spontaneous hypertensive rats, indicating their potential as therapeutic agents for hypertension without detailing drug use or dosage (Caroon et al., 1981).
Pharmacological Evaluations
Pharmacological evaluations of these derivatives have identified various bioactivities. For example, certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showed potent inhibitory effects on neural Ca-uptake and provided protective action against brain edema and memory and learning deficits (Tóth et al., 1997). This indicates their potential application in neuroprotective therapies.
Chemical Structure and Supramolecular Arrangements
Investigations into the molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, reveal the influence of substituents on supramolecular arrangements, which is essential for understanding the chemical behavior and interaction patterns of these compounds (Graus et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-19(13-6-4-3-5-7-13)14(21)12-20-15(22)17(18-16(20)23)8-10-24-11-9-17/h3-7H,2,8-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPVCJOIBQKDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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